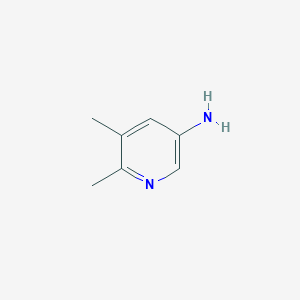

5,6-Dimethylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIPZEZSEOZNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439502 | |

| Record name | 5,6-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66093-07-0 | |

| Record name | 5,6-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dimethylpyridin-3-amine physical and chemical properties

An In-depth Technical Guide to 5,6-Dimethylpyridin-3-amine for Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural features, reactivity, synthesis, and safety considerations, offering field-proven insights to facilitate its application in modern drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 66093-07-0, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position, is fundamental to its chemical behavior and potential biological activity.[1] The presence of the electron-donating amino and methyl groups on the pyridine ring significantly influences its electronic properties, making it a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][2]

Structural and Physical Characteristics

A summary of the key physical and structural properties of this compound is presented in the table below. The compound is typically a colorless to light yellow solid or liquid, depending on its purity.[1]

| Property | Value | Source |

| CAS Number | 66093-07-0 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1][3] |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-5,6-dimethylpyridine, 5,6-Dimethyl-3-pyridinamine | [1] |

| Appearance | Solid | |

| Purity | Typically available at 95% | |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | |

| SMILES | Cc1cc(cnc1C)N | [1] |

| InChI | InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |

| InChIKey | FVIPZEZSEOZNTN-UHFFFAOYSA-N |

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and general principles of spectroscopy for aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons. The aromatic protons will appear in the downfield region (typically 6.0-8.5 ppm). The two methyl groups will likely appear as sharp singlets in the upfield region (around 2.0-2.5 ppm). The amine protons (NH₂) will typically present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[4][5]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, influenced by the nitrogen atom and the substituents. The two methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations.[6][7]

-

N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.[7]

-

N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[6]

-

C-N Stretch: A C-N stretching band for the aromatic amine is anticipated in the 1250-1335 cm⁻¹ range.[6]

-

C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (122.17). The fragmentation pattern would likely involve the loss of methyl groups and other characteristic fragments of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section values for different adducts can aid in identification in ion mobility-mass spectrometry.[3]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents. The amino group makes the compound basic and nucleophilic, while the pyridine nitrogen is also a basic site.[1] The electron-donating methyl and amino groups activate the pyridine ring towards electrophilic substitution.

Core Reactivity Profile

Synthetic Approaches

The synthesis of substituted aminopyridines can be approached through various strategies. A common method involves the amination of a corresponding halogenated pyridine precursor.

Hypothetical Synthetic Protocol: Copper-Catalyzed Amination

This protocol is a generalized procedure based on established methods for the synthesis of aminopyridines and should be optimized for the specific synthesis of this compound.[8]

Materials and Reagents:

-

3-Bromo-5,6-dimethylpyridine

-

Copper(I) oxide (Cu₂O)

-

Aqueous ammonia (28% solution)

-

Potassium carbonate (K₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Ethylene glycol

-

Ethyl acetate

-

Argon or Nitrogen gas

-

Schlenk tube

Procedure:

-

Inert Atmosphere: To a Schlenk tube, add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and DMEDA (10 mol%) under an argon atmosphere.

-

Addition of Reagents: Add 3-Bromo-5,6-dimethylpyridine (1 equivalent), ethylene glycol (as solvent), and aqueous ammonia (20 equivalents).

-

Reaction: Stir the reaction mixture at 60-80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, and aminopyridines are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9] The specific substitution pattern of this compound makes it a valuable building block for generating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.

The amino group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[2] This can be instrumental in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The overall lipophilicity and electronic properties of the molecule can be fine-tuned through derivatization of the amino group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance.

GHS Hazard Information

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.

-

Spills: In case of a spill, avoid dust formation. Sweep up and shovel into a suitable container for disposal.[10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern and reactive amino group provide a platform for the development of novel molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and drug development endeavors. Further investigation into its biological activities and the development of efficient and scalable synthetic routes will continue to enhance its importance in the field.

References

- 1. CAS 66093-07-0: this compound | CymitQuimica [cymitquimica.com]

- 2. N,6-Dimethylpyridin-3-amine | High-Purity Reagent [benchchem.com]

- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fiveable.me [fiveable.me]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 5,6-Dimethylpyridin-3-amine from Pyridine Derivatives

Abstract

5,6-Dimethylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound from readily available pyridine derivatives. The document delves into two robust and field-proven synthetic routes: the Hofmann rearrangement of 5,6-dimethylnicotinamide and the amination of 3-halo-5,6-dimethylpyridines. Each method is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important scaffold.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its amino functionality at the 3-position and methyl groups at the 5- and 6-positions, imparts unique physicochemical properties that are often sought after in the design of novel therapeutic agents. The amino group provides a key handle for further functionalization, enabling the construction of more complex molecular architectures through reactions such as amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions. The presence of the dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide will explore two principal synthetic pathways to access this important intermediate, providing the necessary detail for their practical implementation in a laboratory setting.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two main retrosynthetic disconnections, as illustrated below. These strategies leverage well-established and reliable organic transformations.

Caption: Retrosynthetic analysis of this compound.

The first strategy involves a Hofmann rearrangement of 5,6-dimethylnicotinamide. This classic named reaction provides a direct route to the desired amine from a corresponding primary amide with the loss of one carbon atom.[1] The second major approach is the introduction of the amino group onto a pre-functionalized 5,6-dimethylpyridine ring, typically through the amination of a 3-halo derivative. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have made this a highly versatile and efficient method.[2]

Route 1: Synthesis via Hofmann Rearrangement

This synthetic pathway commences with the preparation of 5,6-dimethylnicotinic acid, followed by its conversion to the corresponding amide, and culminates in the Hofmann rearrangement to yield the target amine.

Workflow for Route 1

Caption: Workflow for the synthesis via Hofmann Rearrangement.

Experimental Protocols

Step 1: Synthesis of 5,6-Dimethylnicotinic Acid

This procedure is adapted from the oxidation of related dimethylpyridines.[3]

-

Materials: 2,3-Lutidine, Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄), Sodium bisulfite (NaHSO₃), Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-lutidine (1 equivalent).

-

Prepare a solution of potassium permanganate (3 equivalents) in water.

-

Slowly add the KMnO₄ solution to the stirred 2,3-lutidine, maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3.

-

If any remaining permanganate color persists, decolorize with a small amount of sodium bisulfite.

-

Cool the solution in an ice bath to precipitate the 5,6-dimethylnicotinic acid.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol-water may be performed for further purification.

-

Step 2: Synthesis of 5,6-Dimethylnicotinamide

This is a standard procedure for converting a carboxylic acid to a primary amide.

-

Materials: 5,6-Dimethylnicotinic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Concentrated ammonium hydroxide (NH₄OH).

-

Procedure:

-

Suspend 5,6-dimethylnicotinic acid (1 equivalent) in dichloromethane.

-

Slowly add thionyl chloride (1.2 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, until the evolution of gas ceases.

-

Cool the reaction mixture and slowly add it to a stirred solution of concentrated ammonium hydroxide (excess) at 0°C.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-dimethylnicotinamide.

-

Step 3: Hofmann Rearrangement to this compound

This procedure is based on the classic Hofmann rearrangement.[1][4]

-

Materials: 5,6-Dimethylnicotinamide, Sodium hydroxide (NaOH), Bromine (Br₂), Dichloromethane (DCM).

-

Procedure:

-

Prepare a solution of sodium hydroxide (4 equivalents) in water and cool to 0°C.

-

Slowly add bromine (1.1 equivalents) to the cold NaOH solution to form sodium hypobromite in situ.

-

In a separate flask, dissolve 5,6-dimethylnicotinamide (1 equivalent) in a minimal amount of cold water or a suitable organic solvent.

-

Add the amide solution to the cold sodium hypobromite solution with vigorous stirring.

-

Slowly warm the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Mechanistic Insights

The key step in this route is the Hofmann rearrangement. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to afford the primary amine.[1]

Route 2: Synthesis via Amination of 3-Halo-5,6-dimethylpyridine

This alternative strategy involves the initial preparation of a 3-halo-5,6-dimethylpyridine, followed by the introduction of the amino group via a cross-coupling reaction.

Workflow for Route 2

Caption: Workflow for the synthesis via amination.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5,6-dimethylpyridine

The regioselective bromination of lutidines can be challenging. The following is a general procedure that may require optimization for this specific substrate.[5]

-

Materials: 5,6-Dimethylpyridine (2,3-Lutidine), Bromine (Br₂), Oleum (fuming sulfuric acid).

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2,3-lutidine (1 equivalent) to oleum (65%) at 0-10°C.

-

Slowly add bromine (1 equivalent) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to 80-90°C and stir for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., NaOH) while cooling.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Step 2: Buchwald-Hartwig Amination to this compound

This is a general protocol for the palladium-catalyzed amination of aryl halides.[2] An ammonia equivalent, such as benzophenone imine or an ammonium salt, is often used.

-

Materials: 3-Bromo-5,6-dimethylpyridine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or BINAP), Base (e.g., NaOt-Bu), Ammonia source (e.g., benzophenone imine or ammonium chloride), Anhydrous toluene.

-

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add 3-bromo-5,6-dimethylpyridine (1 equivalent) and the ammonia source (e.g., 1.2 equivalents).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination of the desired arylamine, regenerating the Pd(0) catalyst.[2]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Hofmann Rearrangement | Route 2: Amination of 3-Halo-5,6-dimethylpyridine |

| Starting Materials | 2,3-Lutidine | 2,3-Lutidine |

| Number of Steps | 3 | 2 |

| Key Transformations | Oxidation, Amidation, Rearrangement | Halogenation, C-N Cross-Coupling |

| Reagents & Conditions | Strong oxidants, corrosive reagents (SOCl₂), potentially hazardous Br₂ | Corrosive oleum, air-sensitive catalysts and reagents |

| Potential Challenges | Oxidation regioselectivity, handling of bromine, potential for side reactions in rearrangement | Regioselectivity of halogenation, optimization of cross-coupling conditions |

| Overall Yield | Moderate | Moderate to Good (highly dependent on optimization) |

| Scalability | Can be scalable with appropriate safety measures | Scalable, but catalyst cost can be a factor |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic pathways, with the Hofmann rearrangement of 5,6-dimethylnicotinamide and the amination of 3-halo-5,6-dimethylpyridine being two of the most practical and well-documented approaches. The choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. Both routes offer reliable methods to access this important building block for further elaboration in drug discovery and development programs. Careful optimization of reaction conditions is crucial to maximize yields and ensure the purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 5,6-Dimethylpyridin-3-amine (CAS Number: 66093-07-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 5,6-dimethylpyridin-3-amine (CAS No. 66093-07-0). As a substituted pyridine derivative, this compound holds significant interest as a building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, associated hazards and safety protocols, and its role in synthetic chemistry. The guide is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a foundation for its safe handling, application, and exploration in novel synthetic endeavors.

Chemical Identity and Structure

This compound is a heterocyclic aromatic amine. The structural arrangement of the methyl and amino groups on the pyridine ring dictates its reactivity and potential applications as a chemical intermediate.

-

IUPAC Name: this compound

-

CAS Number: 66093-07-0

-

Molecular Formula: C₇H₁₀N₂

-

Molecular Weight: 122.17 g/mol

-

Canonical SMILES: CC1=C(C=C(N=C1)N)C

-

InChI Key: FVIPZEZSEOZNTN-UHFFFAOYSA-N

-

Synonyms: 3-Amino-5,6-dimethylpyridine, 5,6-Dimethyl-3-pyridinamine

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, data from suppliers and predictions for related isomers provide valuable insights. It is typically supplied as a solid.

| Property | Value/Information | Source |

| Physical Form | Solid | |

| Boiling Point | 231.8 °C at 760 mmHg (for isomer 2-amino-5,6-dimethylpyridine) | [1] |

| Density | 1.039 g/cm³ (for isomer 2-amino-5,6-dimethylpyridine) | [1] |

| Solubility | Soluble in chloroform and dichloromethane (for isomer 2-amino-5,6-dimethylpyridine).[1] Low water solubility is expected.[2] | |

| Predicted XlogP | 0.9 | [3] |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. |

Hazards, Toxicology, and Safety Information

This compound is classified as a hazardous substance and requires careful handling. The available safety data indicates that it is an irritant and harmful through multiple exposure routes.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

A related compound, 3-amino-2,6-dimethylpyridine, is classified as harmful if swallowed, in contact with skin, and if inhaled.[2][4]

Toxicological Data:

Safety and Handling Precautions:

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

Synthetic Routes and Applications in Drug Development

Substituted aminopyridines are crucial building blocks in medicinal chemistry due to their prevalence in biologically active molecules.[7] While a specific, detailed synthetic protocol for this compound is not widely published, general methods for the synthesis of aminopyridines can be adapted.

Conceptual Synthetic Workflow:

A common approach to synthesizing aminopyridines involves the amination of a corresponding halogenated or otherwise activated pyridine precursor.

Caption: A conceptual workflow for the synthesis of this compound.

Role in Drug Discovery:

Spectral Data Analysis (Predicted)

Experimentally obtained spectral data for this compound are not widely available. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.

-

Amino Protons: A broad singlet for the -NH₂ group, the chemical shift of which would be dependent on the solvent and concentration.

-

Methyl Protons: Two singlets for the two methyl groups attached to the pyridine ring.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals for the five carbon atoms of the pyridine ring.

-

Methyl Carbons: Two signals in the aliphatic region for the two methyl groups.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Characteristic stretching vibrations for the primary amine group.

-

C-H Stretching: Signals for the aromatic and aliphatic C-H bonds.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: An odd m/z ratio for the molecular ion, consistent with the nitrogen rule.

-

Fragmentation: Alpha-cleavage of an alkyl radical is a predominant fragmentation mode for aliphatic amines, which could be a relevant pathway for the methyl groups in this compound.[8][9]

Conclusion

This compound (CAS No. 66093-07-0) is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. While a comprehensive dataset on its physicochemical and toxicological properties is not yet publicly available, existing information on its hazards necessitates stringent safety measures during its handling and use. This technical guide serves as a foundational resource for researchers, providing a consolidated overview of the current knowledge and highlighting areas where further investigation is warranted to fully characterize and exploit the synthetic utility of this compound.

References

- 1. mogeen.lookchem.com [mogeen.lookchem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 5,6-Dimethylpyridin-3-amine

Introduction

5,6-Dimethylpyridin-3-amine, with the CAS number 66093-07-0, is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1] Its structural features, including the pyridine core, an amino group at the 3-position, and two methyl groups at the 5- and 6-positions, make it a valuable building block for the development of novel therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, this guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent effects on the pyridine ring and comparison with similar structures.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the amino protons, and the two methyl groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H2 | ~7.8-8.0 | Singlet | 1H | Deshielded due to the adjacent nitrogen atom. |

| H4 | ~7.0-7.2 | Singlet | 1H | Shielded relative to H2. |

| NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Chemical shift is dependent on solvent and concentration. |

| C5-CH₃ | ~2.2-2.4 | Singlet | 3H | |

| C6-CH₃ | ~2.4-2.6 | Singlet | 3H |

Causality behind Predicted Chemical Shifts:

-

The protons on the pyridine ring (H2 and H4) are expected to appear as singlets due to the absence of adjacent protons.

-

The electron-donating amino group at C3 and the methyl group at C5 will shield the H4 proton, causing it to appear at a lower chemical shift compared to the H2 proton.

-

The H2 proton is adjacent to the electronegative nitrogen atom in the pyridine ring, leading to a downfield shift.

-

The amino protons will likely appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~140-145 | |

| C3 | ~135-140 | Attached to the amino group. |

| C4 | ~120-125 | |

| C5 | ~130-135 | Attached to a methyl group. |

| C6 | ~145-150 | Attached to a methyl group and adjacent to nitrogen. |

| C5-CH₃ | ~15-20 | |

| C6-CH₃ | ~20-25 |

Rationale for Predicted Chemical Shifts:

-

The chemical shifts are predicted based on the known electronic effects of the amino and methyl substituents on the pyridine ring.

-

The carbons directly attached to the nitrogen atom (C2 and C6) are expected to be the most deshielded.

-

The presence of the electron-donating amino group at C3 will influence the chemical shifts of the surrounding carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below. These predictions are based on typical IR absorption ranges for aromatic amines and substituted pyridines.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine. |

| 3100-3000 | Weak | Aromatic C-H stretching. |

| 2950-2850 | Medium | Aliphatic C-H stretching of the methyl groups. |

| 1620-1580 | Strong | N-H bending (scissoring) of the primary amine and C=C/C=N ring stretching. |

| 1500-1400 | Medium-Strong | Aromatic C=C and C=N ring stretching. |

| 1380-1370 | Medium | C-H bending of the methyl groups. |

| 1335-1250 | Strong | Aromatic C-N stretching. |

| 900-650 | Medium-Strong | Out-of-plane C-H bending of the pyridine ring. |

Interpretation of Key IR Bands:

-

The presence of two distinct bands in the 3450-3300 cm⁻¹ region would be a strong indicator of the primary amine group (-NH₂).[2]

-

The strong absorption in the 1335-1250 cm⁻¹ range is characteristic of the stretching vibration of the C-N bond in an aromatic amine.[2]

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of the pyridine ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₀N₂.[3] The calculated monoisotopic mass is approximately 122.0844 g/mol .[3] Therefore, the mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 122.

-

[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 123.

Plausible Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through several pathways, including:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 107.

-

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine derivatives, leading to a fragment ion at m/z = 95.

-

Loss of an amino radical (•NH₂): This would produce a fragment at m/z = 106.

The relative intensities of these fragment ions would depend on the ionization method and energy used.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (if solid).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in a positive ion mode. For high-resolution mass spectrometry (HRMS), use an appropriate analyzer like Time-of-Flight (TOF) or Orbitrap to confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and propose fragmentation pathways.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation. The provided protocols offer a starting point for obtaining such experimental data.

References

The Strategic deployment of 5,6-Dimethylpyridin-3-amine as a Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Pyridine

5,6-Dimethylpyridin-3-amine, a pyridine derivative featuring an amino group at the 3-position and two methyl groups at the 5- and 6-positions, is a compound of growing interest in the synthesis of complex organic molecules.[1] Its unique substitution pattern imparts a specific set of electronic and steric properties that make it a valuable synthon for the construction of diverse molecular architectures, especially in the development of pharmaceutically active compounds.[1] The presence of a nucleophilic amino group and an aromatic pyridine core allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. This guide will explore the key aspects of this compound as a building block, from its preparation to its application in cutting-edge research.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 66093-07-0 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two methyl groups, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the seven carbon atoms in the molecule, with the chemical shifts of the pyridine ring carbons being particularly informative about the electronic environment.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), C-H stretching vibrations of the aromatic ring and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.[2][3]

Synthesis of this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published in readily accessible literature, a viable synthetic route can be adapted from the preparation of structurally similar compounds, such as 3-Amino-5,6-dimethyl-2(1H)-pyridinone.[4][5] A potential two-step approach is outlined below, commencing with the construction of a substituted pyridine ring followed by the introduction of the amino group.

Proposed Synthetic Pathway:

A plausible route involves the initial formation of a substituted nicotinonitrile, which can then be converted to the desired 3-amino derivative. For instance, a multi-step sequence starting from readily available precursors could be envisioned, potentially involving a cyclocondensation reaction to form the pyridine core, followed by functional group interconversions to install the amino group at the 3-position.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its amino group and the pyridine ring.

Reactivity of the Amino Group

The primary amino group is a key functional handle, acting as a potent nucleophile. This allows for a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

Formation of Heterocycles: The amino group can participate in cyclization reactions to construct fused heterocyclic systems, which are common motifs in medicinal chemistry.

Reactions of the Pyridine Ring

The pyridine ring, while generally less reactive towards electrophilic aromatic substitution than benzene, can undergo various transformations. The electron-donating amino and methyl groups activate the ring, influencing the regioselectivity of these reactions.

Buchwald-Hartwig Amination:

Conceptual Experimental Protocol: Buchwald-Hartwig Amination of this compound

This conceptual protocol is based on established methods for the Buchwald-Hartwig amination of primary amines.

-

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Add the base (e.g., 1.4 equiv.) and the anhydrous solvent.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5,6-dimethylpyridin-3-amine.

-

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[11] While this compound itself is not a direct partner in this reaction, it can be readily converted to a halopyridine derivative (e.g., by Sandmeyer reaction of the corresponding diazonium salt), which can then participate in Suzuki-Miyaura coupling with a boronic acid. Alternatively, the amino group can be used to direct ortho-lithiation, followed by borylation to generate a pyridineboronic acid for subsequent coupling.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities.[12][13][14] A particularly significant application of aminopyridine derivatives is in the development of kinase inhibitors.[12][15][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors:

Recent research has highlighted the importance of the aminopyridine and aminopyrimidine scaffolds in the design of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma.[17][18][19][20] Several studies have demonstrated that derivatives of aminopyridines can be potent and selective FGFR4 inhibitors.[17][18][19] While no specific examples explicitly detailing the use of this compound have been found, its structural similarity to the core of reported FGFR4 inhibitors suggests its potential as a valuable building block in this area. The methyl groups at the 5- and 6-positions can provide steric bulk and influence the conformation of the molecule, potentially leading to improved selectivity and potency.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for organic synthesis. Its combination of a nucleophilic amino group and a modifiable pyridine ring provides a platform for the construction of a wide array of complex molecules. While its full potential is still being explored, the established importance of the aminopyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, suggests a bright future for this compound.

Future research in this area should focus on the development of a robust and scalable synthesis of this compound, as well as a more thorough investigation of its reactivity profile in key synthetic transformations. The exploration of its use in the synthesis of novel kinase inhibitors and other biologically active molecules is a particularly promising avenue for future drug discovery efforts.

References

- 1. rsc.org [rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patents invented by our scientists - Vichem [vichemchemie.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors - Google Patents [patents.google.com]

- 16. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 17. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 5,6-Dimethylpyridin-3-amine in Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this vast chemical space, substituted aminopyridines have garnered significant attention for their versatile biological activities. This technical guide focuses on the untapped potential of a specific, yet promising, scaffold: 5,6-Dimethylpyridin-3-amine. We will delve into its synthesis, explore its potential applications in oncology and neurodegenerative diseases based on structure-activity relationship (SAR) analyses of analogous compounds, and provide detailed experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their therapeutic programs.

Introduction: The Enduring Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in drug discovery, prized for its ability to engage in a variety of non-covalent interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. This dual functionality, coupled with the aromatic nature of the pyridine ring, allows for a diverse range of interactions with enzymes and receptors. Consequently, aminopyridine derivatives have been successfully developed as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. The strategic placement of substituents on the pyridine ring can fine-tune the molecule's physicochemical properties and biological activity, offering a rich field for medicinal chemistry exploration.

Synthesis of this compound: A Plausible and Efficient Route

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. While various methods exist for the synthesis of aminopyridines, a practical approach to this compound involves a two-step sequence starting from a suitable dimethylpyridine precursor.

Step 1: Nitration of 2,3-Dimethylpyridine

The introduction of a nitro group at the 5-position of the pyridine ring is a key transformation. Direct nitration of pyridines can be challenging due to the electron-deficient nature of the ring. However, specific conditions can achieve the desired regioselectivity.

Experimental Protocol:

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid.

-

Addition of Substrate: Cool the sulfuric acid to 0°C in an ice bath and slowly add 2,3-dimethylpyridine while maintaining the temperature below 10°C.

-

Nitration: To this mixture, add a solution of fuming nitric acid in fuming sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 30°C.

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 90°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium carbonate until a precipitate forms.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 5,6-dimethyl-3-nitropyridine can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reduction of 5,6-Dimethyl-3-nitropyridine

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Catalyst and Substrate: In a hydrogenation vessel, suspend 5,6-dimethyl-3-nitropyridine in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Caption: Synthetic pathway to this compound.

Potential Applications in Medicinal Chemistry

Based on the extensive body of literature surrounding aminopyridine derivatives, we can rationally propose several high-potential therapeutic applications for this compound.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 3-amino group of this compound can form key hydrogen bonds with the kinase hinge region, while the dimethyl-substituted pyridine ring can occupy adjacent hydrophobic pockets.

Structure-Activity Relationship (SAR) Insights:

-

The position of the amino group is critical for hinge binding. The 3-amino substitution pattern is prevalent in many potent kinase inhibitors.

-

Substituents on the pyridine ring can significantly impact potency and selectivity by interacting with specific residues in the ATP-binding pocket. The 5,6-dimethyl substitution pattern may confer selectivity for certain kinases.

-

Further derivatization of the 3-amino group can be explored to extend into the solvent-exposed region of the kinase, allowing for modulation of physicochemical properties and the introduction of additional pharmacophoric features.

Proposed Experimental Workflow for Kinase Inhibitor Profiling:

Caption: Workflow for kinase inhibitor evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Materials:

-

Kinase of interest

-

Kinase-specific peptide substrate

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the compound in DMSO.

-

In the assay plate, add the diluted compound or DMSO (vehicle control).

-

Add the kinase to each well and incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Detailed Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Neuroprotection in Neurodegenerative Diseases

Emerging evidence suggests that certain aminopyridine derivatives possess neuroprotective properties. The mechanism of action can be multifaceted, including the modulation of ion channels, inhibition of enzymes involved in neuronal apoptosis, and reduction of oxidative stress. The structural features of this compound make it an interesting candidate for investigation in this therapeutic area.

Proposed Experimental Workflow for Neuroprotection Assessment:

Caption: Workflow for neuroprotection evaluation.

Detailed Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent

-

Reagents for a cell viability assay (e.g., MTT or LDH assay kit)

-

-

Procedure:

-

Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the wells (excluding the untreated control wells).

-

Incubate the cells for a specified duration (e.g., 24 hours).

-

Assess cell viability using a standard assay such as the MTT or LDH assay. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Calculate the percentage of neuroprotection conferred by the compound compared to the H₂O₂-treated control.

-

Physicochemical Properties and Drug-Likeness

The potential of a compound to become a successful drug is heavily influenced by its physicochemical properties. A preliminary in silico assessment of this compound suggests a favorable profile.

| Property | Predicted Value | Implication |

| Molecular Weight | 122.17 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | ~1.5 | Good balance between solubility and permeability |

| pKa (basic) | ~6.0-7.0 | Potential for good aqueous solubility at physiological pH |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |

Table 1: Predicted Physicochemical Properties of this compound.

These predicted properties indicate that this compound possesses a drug-like profile, making it an attractive starting point for a medicinal chemistry program.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis and favorable predicted physicochemical properties make it an accessible starting point for drug discovery campaigns. Based on the well-documented activities of related aminopyridines, the most immediate and promising applications for this compound and its derivatives lie in the fields of oncology, as kinase inhibitors, and in the treatment of neurodegenerative diseases, as neuroprotective agents.

The experimental protocols provided in this guide offer a clear roadmap for the initial biological evaluation of this compound. Future work should focus on a broad screening against a panel of kinases to identify initial hits, followed by structure-guided optimization to enhance potency and selectivity. In parallel, its neuroprotective effects should be investigated in various in vitro models of neurodegeneration to elucidate its mechanism of action. The journey from a simple scaffold to a clinical candidate is long and challenging, but for this compound, the initial signposts are pointing in a promising direction.

An In-depth Technical Guide to the Solubility of 5,6-Dimethylpyridin-3-amine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-Dimethylpyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational, principles-based approach. We will first dissect the physicochemical properties of the molecule to establish a theoretical solubility framework. Subsequently, this guide furnishes a detailed, robust experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions for reaction solvent selection, purification strategy, and drug development processes.

Physicochemical Profile and Structural Analysis

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent physical properties. This compound (CAS: 66093-07-0) is a substituted pyridine derivative.[1][2] Its structure, featuring a pyridine ring, a primary amine group, and two methyl groups, dictates its interactions with various solvents.

The key physicochemical properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [4] |

| Appearance | Solid / Colorless to light yellow liquid or solid | [2] |

| Predicted XlogP | 0.9 | [3] |

| CAS Number | 66093-07-0 | [1] |

The molecule's architecture provides several clues to its solubility behavior:

-

Pyridine Nitrogen: The nitrogen atom within the aromatic ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.[5][6]

-

Amino Group (-NH₂): This primary amine group is a crucial functional group. The two hydrogen atoms can act as hydrogen bond donors, while the nitrogen's lone pair is a hydrogen bond acceptor.[7][8] This group significantly enhances potential interactions with polar protic solvents. Furthermore, as a basic functional group, it can be protonated by acids to form salts, which dramatically increases aqueous solubility.[9][10][11]

-

Methyl Groups (-CH₃): The two methyl groups constitute a nonpolar, hydrophobic region on the molecule.[8] This alkyl substitution increases the compound's lipophilicity compared to unsubstituted 3-aminopyridine.

-

Predicted XlogP: A value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound will not be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents, but will likely exhibit good solubility in solvents of intermediate polarity.[3]

Intermolecular Interaction Potential

The interplay of these functional groups allows this compound to engage in a variety of intermolecular forces, which are key to its dissolution in a given solvent.

Caption: Intermolecular forces of this compound.

Theoretical Solubility Assessment and Solvent Classes

Based on the "like dissolves like" principle, we can predict the solubility of this compound in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's primary amine and pyridine nitrogen, strong hydrogen bonding interactions are expected.[8][12] Therefore, high solubility is predicted in solvents like methanol and ethanol. Solubility in water is likely to be moderate, limited by the hydrophobic nature of the dimethylated pyridine ring.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, accept hydrogen bonds from the compound's -NH₂ group. Strong dipole-dipole interactions are also possible. Consequently, good to moderate solubility is anticipated in this class.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. While the methyl groups offer some lipophilic character, the polar amine and pyridine functionalities will limit solubility. Low to poor solubility is expected, particularly in highly nonpolar alkanes like hexane.[8] Solubility in diethyl ether may be slightly better due to its ability to accept a hydrogen bond.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Related isomers show solubility in these solvents, suggesting that this compound will likely be soluble in dichloromethane and chloroform.[13]

Standardized Protocol for Experimental Solubility Determination

Accurate solubility data requires a standardized experimental procedure.[14] The following protocol outlines a reliable method for determining the solubility of this compound at a given temperature (e.g., 25 °C / 298.15 K).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, Dichloromethane, DMSO)

-

Analytical balance (±0.1 mg precision)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or flasks with airtight seals

-

Syringe filters (0.45 µm PTFE or other chemically resistant membrane)

-

Glass syringes

-

Pre-weighed vials for collecting filtrate

-

Vacuum oven or rotary evaporator

Experimental Workflow

The process involves creating a saturated solution at equilibrium, separating the dissolved solute from the excess solid, and quantifying the amount of dissolved solute.[15]

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) or mass of each selected organic solvent. Add an excess amount of this compound to each vial. The presence of undissolved solid is critical to confirm that the solution is saturated.[15]

-

Equilibration: Securely seal the vials to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (a minimum of 24 hours is recommended, 48 hours is ideal) to ensure equilibrium is reached.[15]

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle for at least 30 minutes within the temperature-controlled bath. Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.45 µm syringe filter directly into a pre-weighed, labeled vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.[14]

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution. The difference between this mass and the vial's tare weight gives the mass of the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen or by placing the vial in a vacuum oven at a temperature well below the compound's melting point.[15]

-

Once the solvent is completely removed and only the dried solute remains, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried residue. The difference between this mass and the vial's tare weight is the mass of the dissolved this compound.

-

-

Calculation: The solubility can be expressed in various units. For example, to calculate solubility in g/100 mL:

-

Solubility = (Mass of dried residue [g] / Volume of solvent used for filtration [mL]) x 100

-

Practical Implications for Researchers

The solubility profile of this compound is a critical parameter that directly impacts its application in research and development:

-

Synthetic Chemistry: Choosing an appropriate reaction solvent is paramount. The solvent must dissolve reactants sufficiently for the reaction to proceed efficiently, but differences in solubility between the product and impurities can be exploited for purification. For example, a solvent in which the product is highly soluble at high temperatures but sparingly soluble at room temperature is ideal for recrystallization.

-

Purification and Isolation: Crystallization is a common method for purifying solid compounds. A solvent system must be identified where the compound has moderate solubility. If the compound is highly soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., hexane), an antisolvent crystallization can be performed.

-

Drug Development: In pharmaceutical sciences, solubility is a key determinant of a drug candidate's bioavailability. For formulation, understanding its solubility in various excipients and solvent systems is essential for developing stable and effective delivery methods, whether for oral, topical, or injectable administration.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its physicochemical properties allows for a strong theoretical prediction of its behavior in common organic solvents. The molecule's balanced polarity, conferred by its amine, pyridine, and methyl groups, suggests good solubility in polar protic and moderately polar aprotic solvents, with limited solubility in nonpolar media. This guide provides a robust, step-by-step experimental protocol to empower researchers to determine precise solubility values tailored to their specific laboratory conditions and needs. Such empirical data is indispensable for optimizing synthetic pathways, developing effective purification strategies, and advancing pharmaceutical formulations.

References

- 1. 66093-07-0|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 66093-07-0: this compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]

- 4. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine [chemeurope.com]

- 6. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 7. chemhaven.org [chemhaven.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. studylib.net [studylib.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. mogeen.lookchem.com [mogeen.lookchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Stability and Storage of 5,6-Dimethylpyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profile